1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene is a fluorinated aromatic compound with the molecular formula C7H2F5NO2 It is characterized by the presence of five fluorine atoms and a nitromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene can be synthesized through the nitration of pentafluorotoluene. The nitration process typically involves the reaction of pentafluorotoluene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron(III) chloride.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Nucleophilic Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated derivatives of the compound.
Reduction: 1,2,3,4,5-Pentafluoro-6-(aminomethyl)benzene.
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals.
Medicine: Studied for its potential as a precursor in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene involves its interaction with various molecular targets. The electron-withdrawing effects of the fluorine atoms and the nitro group influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The compound can also undergo reduction to form an aminomethyl derivative, which may interact with biological targets through hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a nitromethyl group.
2,3,4,5,6-Pentafluorotoluene: Lacks the nitro group, making it less reactive in certain types of reactions.
1,2,3,4,5-Pentafluoro-6-iodobenzene: Contains an iodine atom, which can participate in different types of chemical reactions.
Uniqueness
1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene is unique due to the presence of both electron-withdrawing fluorine atoms and a nitromethyl group. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of various fluorinated compounds .
Eigenschaften
CAS-Nummer |
90826-57-6 |
---|---|
Molekularformel |
C7H2F5NO2 |
Molekulargewicht |
227.09 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluoro-6-(nitromethyl)benzene |
InChI |
InChI=1S/C7H2F5NO2/c8-3-2(1-13(14)15)4(9)6(11)7(12)5(3)10/h1H2 |
InChI-Schlüssel |
QTSPAMWUNUOOKF-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-] |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-] |
Synonyme |
alpha-nitro-2,3,4,5,6-pentafluorotoluene N-23456-PFT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.